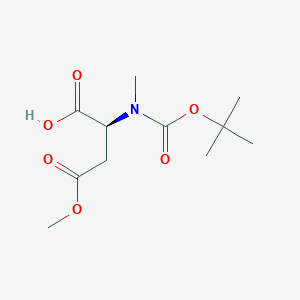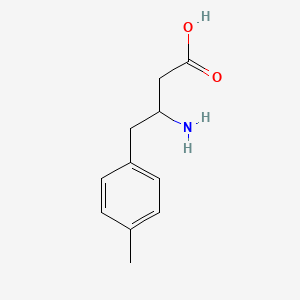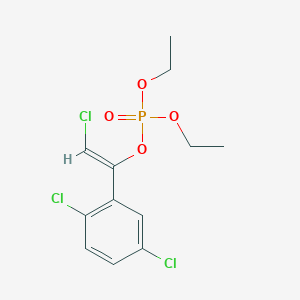
(Z)-2-Chloro-1-(2,5-dichlorophenyl)ethenyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine atoms and a phosphoryloxy-ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dichlorobenzene, which is commercially available.
Formation of the Ethenyl Group:
Chlorination: The ethenyl group is then chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the chlorinated ethenyl group using diethyl phosphite (C4H11O3P) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form alkanes.
Hydrolysis: The phosphoryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (CH4N2S) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of phosphonic acids.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene involves its interaction with specific molecular targets. The phosphoryloxy group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substituents on the benzene ring.
1,4-Dichloro-2-ethenylbenzene: Lacks the phosphoryloxy group but has a similar ethenyl substitution.
1,4-Dichloro-2-phosphoryloxybenzene: Contains the phosphoryloxy group but lacks the ethenyl substitution.
Uniqueness
1,4-Dichloro-2-[(Z)-2-chloro-1-diethoxyphosphoryloxy-ethenyl]benzene is unique due to the combination of its chlorine, ethenyl, and phosphoryloxy substituents. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71363-60-5 |
|---|---|
Molekularformel |
C12H14Cl3O4P |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI-Schlüssel |
SRZOWOUWGAIUTI-WQLSENKSSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


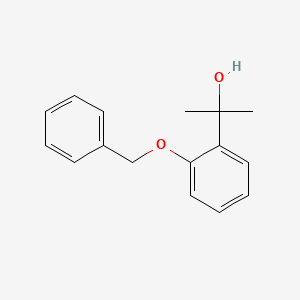
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)

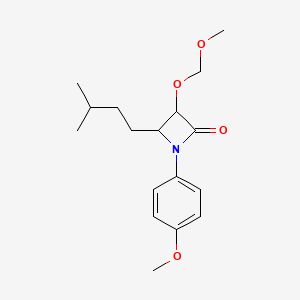

![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
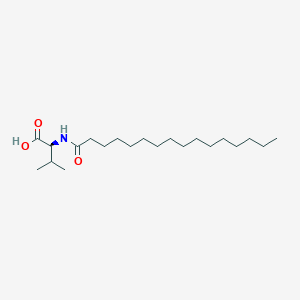

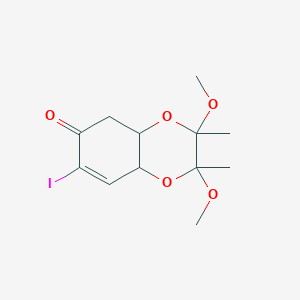
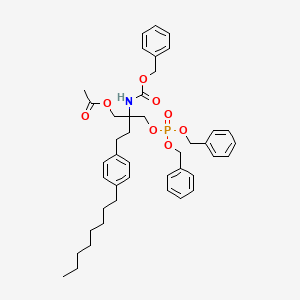
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
